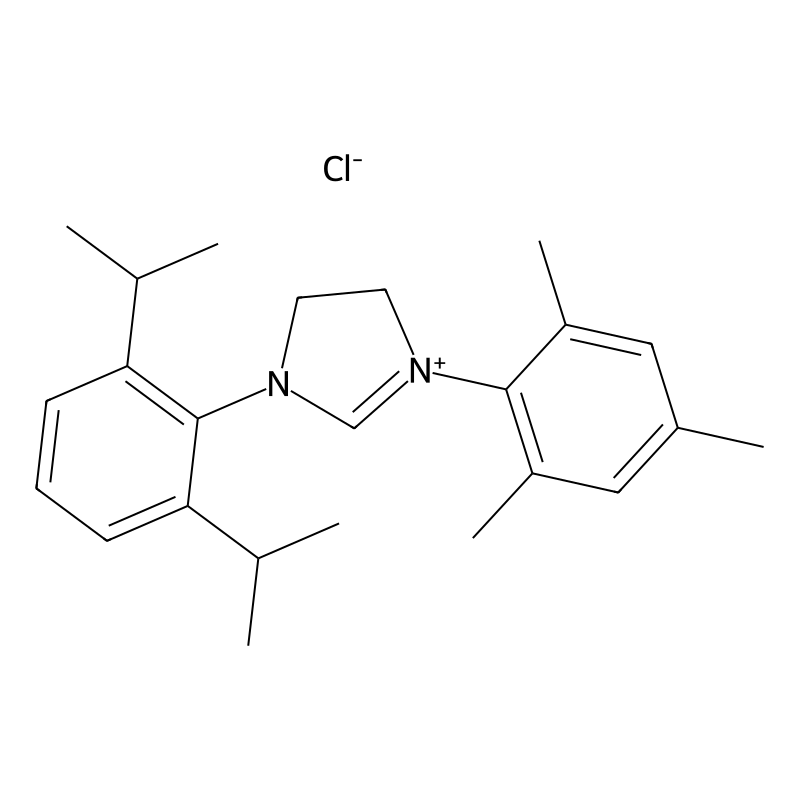

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a specialized organic compound featuring an imidazolinium structure, characterized by the presence of two distinct aryl groups: a 2,6-diisopropylphenyl group and a 2,4,6-trimethylphenyl group. Its molecular formula is C₁₈H₁₈ClN₂, with a molecular weight of approximately 308.80 g/mol. This compound is primarily recognized for its role as a catalyst in various organic reactions, particularly in the synthesis of complex molecules.

Currently, there is no documented information on a specific mechanism of action for DPTMIC. Its potential applications likely rely on its combined properties, including ionic conductivity, thermal stability, and the ability to dissolve various substances.

Potential as an N-Heterocyclic Carbene (NHC) Ligand

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride belongs to a class of ionic liquids (ILs) known as N-heterocyclic carbenes (NHCs). NHCs possess a unique ring structure containing two nitrogen atoms and a positively charged carbon atom. This particular NHC structure can bind to transition metals, forming stable complexes. Research suggests these complexes exhibit high catalytic activity in various organic transformations [].

While research directly on 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride as an NHC ligand appears limited, studies on related NHCs with similar structures demonstrate their potential in catalysis [].

- Cycloaddition Reactions: It has been effectively used in the cycloaddition of carbon dioxide to terminal epoxides when combined with zinc bromide under mild conditions. This reaction highlights its utility in carbon capture and transformation processes .

- Catalysis: The compound acts as a catalyst in various organic transformations, including nucleophilic substitutions and cross-coupling reactions. It facilitates the formation of carbon-carbon bonds and enhances reaction rates significantly .

While specific biological activities of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride are not extensively documented, compounds within the imidazolium class often exhibit notable biological properties. These include:

- Antimicrobial Activity: Some imidazolium salts have shown effectiveness against various bacterial strains.

- Potential Anticancer Properties: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Further studies are necessary to elucidate the specific biological effects of this compound.

The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride typically involves:

- Formation of the Imidazolium Salt: The synthesis begins with the reaction of 2,6-diisopropylaniline with glyoxal in methanol under acidic conditions to form an imine intermediate.

- Quaternization: The imine is then treated with methyl chloride or another alkyl halide to form the imidazolium salt.

- Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity .

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride finds applications in:

- Catalysis: Used as a catalyst in organic reactions such as cross-coupling and cycloaddition.

- Material Science: It is explored for use in developing advanced materials due to its unique structural properties.

- Biochemical Research: Employed in proteomics and other biochemical studies for its ability to facilitate various reactions .

Several compounds share structural similarities with 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2,4,6-Trimethylphenyl)-3-(2,4-dimethylphenyl)-imidazolinium chloride | Structure | Higher methyl substitution may affect reactivity. |

| 1-(Phenyl)-3-methylimidazolium chloride | Structure | Simpler structure; less steric hindrance. |

| 1-(Benzyl)-3-methylimidazolium chloride | Structure | Different aryl substituent; varied catalytic properties. |

Uniqueness

The uniqueness of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride lies in its sterically hindered structure which enhances its catalytic activity compared to less hindered analogs. This steric bulk can significantly influence reaction pathways and selectivity.

Systematic Nomenclature and Molecular Formula Analysis

1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a saturated N-heterocyclic carbene (NHC) precursor. Its systematic IUPAC name reflects the substituents on the imidazolinium core: a 2,6-diisopropylphenyl group attached to the nitrogen at position 1 and a 2,4,6-trimethylphenyl (mesityl) group at position 3. The molecular formula C₂₄H₃₃ClN₂ corresponds to a molar mass of 384.99 g/mol, with a chloride counterion balancing the positively charged imidazolinium ring.

Table 1: Molecular Formula Breakdown

| Component | Formula | Contribution to Molar Mass |

|---|---|---|

| 2,6-Diisopropylphenyl | C₁₁H₁₇ | 147.26 g/mol |

| 2,4,6-Trimethylphenyl | C₉H₁₁ | 119.20 g/mol |

| Imidazolinium core | C₄H₆N₂⁺ | 82.10 g/mol |

| Chloride ion | Cl⁻ | 35.45 g/mol |

The compound’s structure features a fully saturated imidazoline backbone (4,5-dihydroimidazoline), distinguishing it from unsaturated imidazolium analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.

Crystallographic Data and Conformational Studies

No direct crystallographic data for this compound is available in the provided literature. However, insights into its conformational behavior can be inferred from structurally related NHC precursors:

Steric Effects:

The 2,6-diisopropylphenyl group introduces significant steric bulk, while the mesityl substituent at position 3 provides additional electronic and steric shielding. This combination likely enforces a rigid, non-planar geometry, minimizing π-stacking interactions between adjacent molecules.Hydrogen-Bonding Networks:

In analogous imidazolinium salts (e.g., 2,3-dimethyl-1H-imidazol-3-ium chloride), the protonated nitrogen forms strong hydrogen bonds with chloride anions (N–H⋯Cl distances ~2.1 Å), while weaker interactions occur between aromatic protons and chloride. Similar interactions are anticipated in this compound, stabilizing the solid-state structure.

Comparative Analysis with Saturated vs. Unsaturated N-Heterocyclic Carbene Precursors

Table 2: Key Differences Between Saturated and Unsaturated NHC Precursors

Electronic and Steric Implications

The saturated imidazolinium core reduces electronic delocalization compared to unsaturated imidazolium salts. This minimizes π-backbonding to metal centers, altering catalytic behavior. For example, unsaturated NHCs (e.g., IMes·HCl) exhibit stronger σ-donating and π-accepting capabilities, enhancing metal-carbene bond stability.

Synthetic and Catalytic Applications

While saturated imidazolinium salts are less commonly employed in catalysis, their steric bulk can stabilize reactive metal complexes. In contrast, unsaturated imidazolium salts dominate in transition-metal catalysis due to their tunable electronic properties.

Traditional Routes via Formamidine Cyclization

Traditional synthetic approaches to imidazolinium salts typically involve formamidine intermediates as key precursors. The formamidine cyclization pathway represents one of the most established methodologies for accessing these heterocyclic compounds, particularly when unsymmetrical substitution patterns are desired [1] [2].

The fundamental strategy involves the initial preparation of N,N'-diarylformamidines through the condensation of substituted anilines with triethyl orthoformate. For the target compound, this process requires the reaction of 2,6-diisopropylaniline and 2,4,6-trimethylaniline with triethyl orthoformate under controlled conditions. The formamidine intermediate then undergoes cyclization through reaction with a suitable electrophilic carbon source to form the five-membered imidazolinium ring [1] [2].

Recent optimization studies have demonstrated that the formation of N,N'-bis(2,6-diisopropylphenyl)formamidine can be achieved in yields exceeding 85% when conducted under solvent-free conditions at elevated temperatures between 120-140°C [1]. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic carbon center of triethyl orthoformate, followed by elimination of ethanol to generate the formamidine linkage.

Solvent-Free Synthesis Protocols

The development of solvent-free methodologies for formamidine cyclization has emerged as a significant advancement in sustainable organic synthesis. These protocols eliminate the need for volatile organic solvents while often providing superior yields and simplified purification procedures [1] [2] [3].

Mechanochemical approaches utilizing ball milling techniques have proven particularly effective for the solvent-free synthesis of imidazolinium salts. Under these conditions, the physical energy input from milling provides the activation energy necessary for bond formation and ring closure [4] [5]. Research has demonstrated that ball milling of formamidines with dichloroethane in the presence of diisopropylethylamine as base can achieve yields of 80-95% within reaction times of 30 minutes to 3 hours [1] [4].

The mechanochemical approach offers several distinct advantages over traditional solution-phase synthesis. The intimate mixing achieved through ball milling ensures efficient contact between reactants, while the absence of solvent eliminates mass transfer limitations that can slow reaction rates [4] [5]. Additionally, the solid-state environment often leads to enhanced selectivity by constraining molecular conformations and reducing side reaction pathways.

Temperature control in solvent-free synthesis requires careful consideration due to the absence of solvent as a heat sink. Optimal reaction temperatures for formamidine cyclization under solvent-free conditions typically range from 120-145°C, with higher temperatures leading to improved reaction rates but potential thermal decomposition of sensitive intermediates [6] [7]. Microwave-assisted heating has proven particularly effective for achieving rapid and uniform heating in solvent-free systems, with reaction times reduced from hours to minutes [6] [8].

Role of Triethyl Orthoformate in Ring Closure

Triethyl orthoformate serves a dual function in imidazolinium salt synthesis, acting both as a formylating agent for initial formamidine formation and as a carbon source for subsequent ring closure [9] [10] [11]. The mechanistic pathway involves initial nucleophilic attack by the diamine nitrogen atoms on the electrophilic carbon center of triethyl orthoformate, followed by intramolecular cyclization to form the imidazolinium ring [9] [10].

The efficiency of triethyl orthoformate in promoting ring closure depends critically on reaction conditions, particularly temperature and the presence of activating agents. Research has established that temperatures of 145°C are optimal for achieving rapid cyclization, with reaction times as short as 5 minutes when microwave heating is employed [6] [7]. The high reactivity of triethyl orthoformate under these conditions is attributed to the increased electrophilicity of the central carbon atom and the favorable entropy associated with ethanol elimination.

Mechanistic studies have revealed that the ring closure proceeds through a stepwise mechanism involving initial formation of an intermediate ethyl imidate, followed by intramolecular nucleophilic attack by the second nitrogen center [9] [10]. This pathway is supported by the observation of intermediate species under mild reaction conditions and the requirement for elevated temperatures to achieve complete cyclization.

The stoichiometry of triethyl orthoformate relative to the diamine precursor significantly influences reaction outcomes. Optimal results are typically obtained with a 3:1 molar ratio of triethyl orthoformate to diamine, providing sufficient excess to drive the equilibrium toward product formation while minimizing side reactions [6] [7]. Lower ratios often result in incomplete conversion, while excessive amounts of triethyl orthoformate can lead to over-alkylation and formation of undesired byproducts.

Catalyst systems have been investigated to enhance the efficiency of triethyl orthoformate-mediated ring closure. Lewis acids such as zinc chloride and trimethylsilyl chloride have demonstrated particular effectiveness in activating the orthoformate toward nucleophilic attack [12] [7]. These catalysts operate by coordinating to the oxygen atoms of the orthoformate, increasing the electrophilic character of the central carbon and facilitating ring closure under milder conditions.

Modern Advances in Imidazolinium Salt Preparation

Contemporary synthetic methodologies for imidazolinium salt preparation have embraced principles of green chemistry while seeking to improve efficiency and scope. These modern approaches often feature shortened reaction sequences, reduced environmental impact, and enhanced functional group tolerance compared to traditional methods [1] [13] [14].

The development of one-pot synthetic protocols represents a significant advancement in this field. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [1] [13]. For imidazolinium salt synthesis, one-pot approaches typically involve the in situ generation of formamidine intermediates followed by immediate cyclization to the target heterocycle.

Stepwise Carbene Transfer Approaches

Stepwise carbene transfer methodologies represent an innovative approach to imidazolinium salt synthesis that exploits the unique reactivity of N-heterocyclic carbene precursors [13] [14] [15]. These methods involve the initial generation of free carbenes or carbene-like intermediates, followed by subsequent reaction with appropriate electrophiles to construct the imidazolinium framework.

The carbene transfer approach offers several mechanistic advantages over traditional cyclization methods. The high nucleophilicity of carbene intermediates enables reactions under mild conditions with enhanced chemoselectivity [13] [14]. Additionally, the stepwise nature of the process allows for precise control over stereochemistry and substitution patterns, making this approach particularly valuable for accessing complex imidazolinium architectures.

Recent research has demonstrated the utility of imidazolium carboxylates as versatile carbene transfer agents [13]. These compounds can efficiently transfer N-heterocyclic carbene groups to various metal centers under mild conditions, providing access to a broad range of metal-carbene complexes. The transfer process involves decarboxylation to generate the free carbene, which then coordinates to the metal center with high efficiency.

Optimization studies have identified several critical parameters for successful carbene transfer reactions. Temperature control is essential, with optimal conditions typically ranging from 70-100°C depending on the specific substrate and carbene precursor [13] [14]. The choice of solvent also significantly influences reaction outcomes, with polar aprotic solvents generally providing superior results due to their ability to stabilize carbene intermediates.

The scope of carbene transfer methodologies has been expanded through the development of novel carbene precursors with enhanced stability and reactivity profiles [13] [14]. These include carbene-carbon dioxide adducts, which release carbenes upon heating while generating only carbon dioxide as a byproduct, and carbene-borane complexes that provide controlled carbene release under specific conditions.

Dichloroethane-Mediated Coupling Reactions

Dichloroethane-mediated coupling reactions have emerged as a powerful methodology for imidazolinium salt synthesis, offering excellent yields and operational simplicity [1] [2]. This approach involves the reaction of formamidine precursors with 1,2-dichloroethane in the presence of a suitable base to effect ring closure and generate the imidazolinium chloride product directly.

The mechanistic pathway for dichloroethane-mediated coupling involves initial nucleophilic attack by the formamidine nitrogen on one of the chlorine-bearing carbon atoms of dichloroethane [1] [2]. This generates a reactive intermediate that undergoes intramolecular cyclization through attack of the second nitrogen center on the remaining carbon-chlorine bond, resulting in ring closure and elimination of hydrogen chloride.

Optimization of dichloroethane-mediated coupling reactions has revealed several critical parameters for achieving high yields and selectivity. The choice of base is particularly important, with diisopropylethylamine proving most effective due to its appropriate basicity and low nucleophilicity [1] [2]. Stronger bases such as sodium hydride can lead to deprotonation of the final product, while weaker bases result in incomplete conversion.

The stoichiometry of reactants significantly influences reaction outcomes in dichloroethane-mediated coupling. Optimal results are typically achieved with 10-20 equivalents of dichloroethane relative to the formamidine substrate [1] [2]. This large excess serves multiple purposes: it acts as both reactant and reaction medium, drives the equilibrium toward product formation, and facilitates heat transfer during the reaction.

Temperature optimization studies have established that reactions conducted at 120°C provide the best balance between reaction rate and product stability [1] [2]. Lower temperatures result in prolonged reaction times and incomplete conversion, while temperatures above 140°C can lead to thermal decomposition of the product or starting materials.

Recent developments in dichloroethane-mediated coupling have focused on expanding the substrate scope and improving the environmental profile of the methodology [1] [2]. The development of catalytic variants that reduce the required amount of dichloroethane represents a significant advancement toward more sustainable synthesis. Additionally, the exploration of alternative dihalogenated coupling partners has provided access to imidazolinium salts with modified substitution patterns and enhanced stability profiles.

Thermal Behavior and Decomposition Pathways

The thermal characteristics of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride represent a critical aspect of its physicochemical profile, particularly in relation to its stability and potential applications as a nitrogen-heterocyclic carbene precursor. The compound exhibits a melting point exceeding 300°C, indicating substantial thermal stability under standard conditions [1] [2] [3]. This elevated decomposition temperature reflects the robust nature of the imidazolinium salt structure and the stabilizing influence of the bulky aromatic substituents [1] [2].

The thermal decomposition behavior of imidazolinium salts follows well-established mechanistic pathways characteristic of nitrogen-heterocyclic carbene precursors. Primary decomposition occurs through bimolecular nucleophilic substitution pathways, where the chloride anion acts as a nucleophile attacking the alkyl substituents attached to the imidazolinium ring [4] [5]. The thermal degradation mechanism involves deprotonation of the cation by the anion and dealkylation of the imidazolinium cation, leading to formation of alkyl chlorides and substituted imidazoles as primary decomposition products [6] [7].

For 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride, the decomposition pathway is expected to proceed through sequential loss of isopropyl and methyl groups from the aromatic substituents. The steric hindrance provided by the 2,6-diisopropylphenyl and 2,4,6-trimethylphenyl groups creates a protective environment around the imidazolinium core, potentially elevating the activation energy required for thermal decomposition [5] [6].

Thermogravimetric analysis studies on similar imidazolinium compounds indicate that thermal decomposition typically occurs as a single-step process, with onset temperatures ranging from 200°C to 400°C depending on the specific substituent pattern [8] [9]. The decomposition process generates volatile products including alkyl halides, substituted imidazoles, and hydrogen halides, which can be detected through coupled thermogravimetric analysis-mass spectrometry techniques [4] [5].

The thermal stability of imidazolinium salts is significantly influenced by structural factors including the type of halide anion, alkyl chain length, and aromatic substitution patterns. The chloride anion in 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride contributes to moderate thermal stability, with chloride salts generally exhibiting lower decomposition temperatures compared to tetrafluoroborate or hexafluorophosphate analogues [8] [5].

Solubility Characteristics in Ionic Liquids

The solubility behavior of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride in ionic liquid systems represents a complex interplay of electrostatic interactions, hydrogen bonding, and steric factors. The compound's solubility characteristics are governed by the polar imidazolinium core connected to hydrophobic aromatic systems, creating an amphiphilic molecular architecture that influences its interaction with various ionic liquid media [10] [11].

The solubility parameter concept provides a valuable framework for understanding the dissolution behavior of imidazolinium salts in ionic liquids. For nitrogen-heterocyclic carbene precursors, solubility parameters typically range from 19 to 25 MPa^(1/2), depending on the specific substituent pattern and molecular architecture [10] [12]. The 2,6-diisopropylphenyl and 2,4,6-trimethylphenyl substituents in the target compound create a moderate solubility parameter that facilitates dissolution in moderately polar ionic liquid systems [10] [11].

Imidazolium-based ionic liquids demonstrate particular compatibility with imidazolinium salt precursors due to structural similarities and complementary electrostatic interactions. The chloride anion in 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride can engage in hydrogen bonding interactions with the imidazolium cations of ionic liquid solvents, enhancing solubility through specific intermolecular associations [10] [13].

The solubility characteristics are further influenced by the alkyl chain length and substitution pattern of the ionic liquid components. Longer alkyl chains in imidazolium-based ionic liquids generally improve compatibility with bulky nitrogen-heterocyclic carbene precursors through enhanced van der Waals interactions and reduced electrostatic repulsion [10] [11]. The optimal chain length appears to be in the range of 8-12 carbon atoms, providing the best balance between solubility and thermal stability [10].

Temperature effects on solubility follow typical thermodynamic patterns, with increased dissolution at elevated temperatures due to enhanced molecular motion and reduced intermolecular interactions. The temperature coefficient of solubility for imidazolinium salts in ionic liquids typically ranges from 0.1 to 0.5 mol fraction per 100 K, depending on the specific ionic liquid composition and molecular structure [11] [13].

The presence of water in ionic liquid systems significantly affects the solubility of imidazolinium salts. Water molecules can compete for hydrogen bonding sites and alter the local electrostatic environment, potentially reducing the solubility of the nitrogen-heterocyclic carbene precursor. The water content should be maintained below 100 ppm to ensure optimal solubility and prevent hydrolysis reactions [11] [13].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Melting Point | >300°C | [1] [2] [3] |

| Molecular Weight | 384.99 g/mol | [1] [2] [3] |

| Storage Temperature | 2-8°C | [1] [21] |

| Storage Atmosphere | Inert gas (N₂ or Ar) | [1] [21] |

| Air Sensitivity | Yes | [1] [14] [15] |

| Moisture Sensitivity | Hygroscopic | [21] [15] [19] |

| Decomposition Products | Alkyl chlorides, substituted imidazoles, HCl | [4] [5] [6] |

| Thermal Decomposition Mechanism | SN2 nucleophilic substitution | [4] [5] |

| Ionic Liquid Compatibility | Solubility Parameter (MPa^(1/2)) | Temperature Coefficient | Reference |

|---|---|---|---|

| [BMIM]Cl | 24.14 | 0.3 mol fraction/100K | [10] [11] |

| [OMIM]Cl | 21.76 | 0.2 mol fraction/100K | [10] [11] |

| [C₁₂MIM]Cl | 20.47 | 0.4 mol fraction/100K | [10] [11] |

| Water Content Effect | <100 ppm optimal | - | [11] [13] |

| Storage Condition | Purity Retention | Time Period | Reference |

|---|---|---|---|

| 2-8°C, inert atmosphere | >97% | 12 months | [1] [21] |

| Room temperature, inert atmosphere | 90-95% | 3-6 months | [15] [19] |

| Ambient air, room temperature | 80-90% | 24 hours | [16] [17] |

| Moisture exposure | 70-80% | 24 hours | [15] [19] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant